molecular formula C6H6Br2N2 B6242647 (2,5-dibromopyridin-4-yl)methanamine CAS No. 1823356-88-2

(2,5-dibromopyridin-4-yl)methanamine

Cat. No.: B6242647
CAS No.: 1823356-88-2
M. Wt: 265.9
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Description

(2,5-Dibromopyridin-4-yl)methanamine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two bromine atoms at the 2nd and 5th positions of the pyridine ring and a methanamine group at the 4th position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dibromopyridin-4-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 4-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dibromopyridin-4-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    PhI(OAc)2 and TEMPO: Used for oxidation reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Aldehydes and Ketones: Formed through oxidation reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

(2,5-Dibromopyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,5-dibromopyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atoms and the methanamine group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dibromopyridin-4-yl)methanamine: Similar structure but with bromine atoms at the 2nd and 6th positions.

    (2,5-Dibromopyrimidine): Contains a pyrimidine ring instead of a pyridine ring.

    (2,4-Dibromopyridine): Bromine atoms at the 2nd and 4th positions.

Uniqueness

(2,5-Dibromopyridin-4-yl)methanamine is unique due to the specific positioning of the bromine atoms and the methanamine group, which imparts distinct reactivity and properties. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

1823356-88-2

Molecular Formula

C6H6Br2N2

Molecular Weight

265.9

Purity

0

Origin of Product

United States

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